molecular formula C19H26ClNO3S B2912774 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1327614-78-7

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No.: B2912774
CAS No.: 1327614-78-7
M. Wt: 383.93
InChI Key: JYGRCWYIJWRJOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves a catalyst-free reaction between easily accessible N-hetaryl ureas and alcohols. This environmentally friendly method yields N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates. The reaction proceeds through the intermediate formation of hetaryl isocyanates. Notably, the technique accommodates various electron-donating and electron-withdrawing groups in the azine rings, as well as alkyl substituents at the oxygen atom .


Physical and Chemical Properties Analysis

  • Melting Point : Compound X melts at approximately .

Future Directions

: Kasatkina, S. O., Geyl, K. K., Baykov, S. V., Boyarskaya, I. A., & Boyarskiy, V. P. (2021). Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Organic & Biomolecular Chemistry, 19(27), 5909–5917. Link

: OECD Existing Chemicals Database. Link

Properties

IUPAC Name

1-(2-tert-butyl-4-methoxyphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S.ClH/c1-19(2,3)16-11-15(22-4)8-9-17(16)23-12-14(21)13-24-18-7-5-6-10-20-18;/h5-11,14,21H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGRCWYIJWRJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)OCC(CSC2=CC=CC=N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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